![molecular formula C9H10N4O B2493150 2-{咪唑并[1,2-a]吡啶-2-基}乙酰羟肼 CAS No. 21755-37-3](/img/structure/B2493150.png)

2-{咪唑并[1,2-a]吡啶-2-基}乙酰羟肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to 2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide often involves multi-step reaction sequences. A notable example is the synthesis of N-acylhydrazones containing the imidazo[1,2-a]pyridine scaffold through a seven-step reaction sequence, ending with a condensation reaction. This process yields compounds characterized by 1D and 2D NMR spectroscopic analyses and high-resolution mass spectrometry (HRMS) (Evrard et al., 2022). Other synthesis methods include one-pot reactions utilizing the Ortoleva-King reaction for a broad range of imidazo[1,2-a]pyridines, showing the efficiency and versatility of these synthetic approaches (Stasyuk et al., 2012).

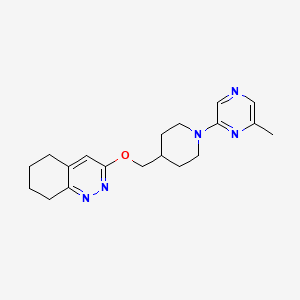

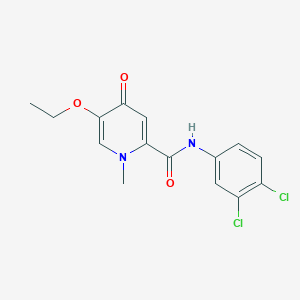

Molecular Structure Analysis

The molecular structure of compounds within the imidazo[1,2-a]pyridin-2-yl family, including acetohydrazide derivatives, reveals a mixture of conformers. For instance, N-acylhydrazones display syn-periplanar (sp E) and anti-periplanar (ap E) conformations, with sp E being the major form in most cases. Such structural diversity is crucial for understanding the chemical behavior and potential applications of these compounds (Evrard et al., 2022).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo a variety of chemical reactions, contributing to their broad applicability. These include the formation of C-N, C-O, and C-S bonds through transition-metal-free three-component reactions, highlighting their potential for constructing complex molecular architectures with diverse functional groups (Cao et al., 2014).

Physical Properties Analysis

The physical properties of 2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular conformation and the presence of functional groups. These properties are essential for determining the compound's suitability for specific applications, including materials science and pharmaceutical research.

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity, stability, and functional group compatibility, are crucial for their application in synthetic chemistry. Their ability to undergo various chemical transformations makes them valuable intermediates in the synthesis of more complex molecules. For example, the regioselective copper-catalyzed dicarbonylation of imidazo[1,2-a]pyridines showcases their utility in synthesizing carbonyl derivatives, important substrates in organic synthesis (Wang et al., 2015).

科学研究应用

药物化学中的杂环骨架

咪唑并[1,2-a]吡啶骨架以其在药物化学中的多功能性而闻名,被用作开发生物活性分子的核心结构。Garrido等人(2021年)的一篇综述强调了咪唑并[1,2-b]吡啶嘧啶的重要性,强调了它在生成各种治疗剂中的作用,包括成功的激酶抑制剂如波那替尼。这突显了对衍生物进行潜在医学应用的复苏,反映了咪唑并[1,2-a]吡啶-2-基衍生物的结构和功能多样性(Garrido et al., 2021)。

合成和生物应用

Kobak和Akkurt(2022年)深入探讨了咪唑并[1,2-a]嘧啶及其衍生物的合成进展和应用,突出了它们在生物活性和次要应用(如缓蚀)中的用途。这篇从2000年到2021年的综述表明了咪唑并[1,2-a]衍生物在化学和生物研究领域的广泛适用性,暗示了2-{咪唑并[1,2-a]吡啶-2-基}乙酰脲衍生物的类似潜力(Kobak & Akkurt, 2022)。

作用机制

Target of Action

Similar compounds have been found to inhibit enzymes such as acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) . These enzymes play crucial roles in neurological function and inflammatory responses.

Mode of Action

It’s likely that the compound interacts with its targets through covalent bonding , leading to inhibition of the target enzymes’ activity .

Biochemical Pathways

Given its potential inhibitory effects on ache, bche, and lox , it may impact cholinergic signaling and lipid metabolism pathways.

Result of Action

Inhibition of ache, bche, and lox could potentially lead to changes in neurological function and inflammatory responses .

生化分析

Biochemical Properties

It is known that imidazo[1,2-a]pyridines, a class of compounds to which 2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide belongs, can undergo various radical reactions . These reactions can lead to the formation of new compounds with potential biological activity .

Cellular Effects

Related compounds have been shown to have potent anti-inflammatory effects in cellular models

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can undergo various radical reactions . These reactions could potentially lead to changes in gene expression or enzyme activity .

属性

IUPAC Name |

2-imidazo[1,2-a]pyridin-2-ylacetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-12-9(14)5-7-6-13-4-2-1-3-8(13)11-7/h1-4,6H,5,10H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRNWRPRNMPQDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-Amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2493069.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2493071.png)

![2-Cyclopropyl-5-((2-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2493073.png)

![2-(4-isopropylphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2493074.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2493077.png)

![Methyl 4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1-benzofuran-6-carboxylate](/img/structure/B2493081.png)

![2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2493085.png)

![1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2493087.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2493089.png)

![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2493090.png)